molecular formula C11H14O5S B1314657 Ethyl 2-(p-Toluenesulfonyloxy)acetate CAS No. 39794-75-7

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Cat. No.: B1314657
CAS No.: 39794-75-7
M. Wt: 258.29 g/mol
InChI Key: CVNRARCXNKDWKI-UHFFFAOYSA-N
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Description

Ethyl 2-(p-Toluenesulfonyloxy)acetate is an organic compound with the molecular formula C11H14O5S. It is a white to almost white powder or crystalline solid with a melting point of approximately 47°C . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(p-Toluenesulfonyloxy)acetate can be synthesized through the esterification of 2-(p-Toluenesulfonyloxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(p-Toluenesulfonyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents for this reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted products such as amides, thioethers, or ethers.

    Hydrolysis: 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Ethyl 2-(p-Toluenesulfonyloxy)acetate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 2-(p-Toluenesulfonyloxy)acetate involves its role as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(p-Toluenesulfonyloxy)acetate
  • Ethyl 2-(p-Toluenesulfonyloxy)propanoate
  • Ethyl 2-(p-Toluenesulfonyloxy)butanoate

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both an ester and a sulfonyloxy group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRARCXNKDWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473804
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39794-75-7
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl glycolate (500 mg, 4.8 mmol) and tosyl chloride (915 mg, 4.8 mmol) in anhydrous diethyl ether (2 ml) at 0° C. was treated dropwise with triethylamine (1.34 ml, 9.6 mmol). The temperature was maintained at 0° C. with stirring for a further 2 h. After this time, water was added and the phases separated. The aqueous phase was extracted with fresh diethyl ether. The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo. The crude product was purified by column chromatography over silica gel (Rf=0.29, 25% ethyl acetate in hexane) affording the tosylate 2 as a colorless oil which solidified on standing as a white solid (868 mg, 70%). [This procedure was repeated on 2× scale (1.8 g, 73%)]. δH (400 MHz, CDCl3) 1.22-1.27 (3H, m, CH3), 2.46 (3H, s, ArCH3), 4.16-4.22 (2H, m, CH2CH3), 4.58-4.59 (2H, m, OCH2), 7.36 (2H, d, J=8.2 Hz, ArH), 7.84 (2H, d, J=8.2 Hz, ArH); δc (100.6 MHz, CDCl3) 14.2, 21.9, 62.1, 64.9, 128.3, 130.1, 132.9, 145.5, 166.2; MS (ES+) 276.0 (100%, [M+H2O]+) (ion not detected in ES−).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-(p-Toluenesulfonyloxy)acetate in the synthesis of Lauryl Betaine?

A1: this compound acts as an alkylating agent in the synthesis of Lauryl Betaine. [] The process involves a nucleophilic substitution reaction where the nitrogen atom in Dodecyl dimethyl dimethylamine attacks the carbon atom adjacent to the tosyl (p-toluenesulfonyl) group in this compound. This reaction forms an intermediate product which then undergoes hydrolysis to yield the final Lauryl Betaine product.

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